molecular formula C16H15ClFNO3 B5530001 3-chloro-5-ethoxy-4-[(2-fluorobenzyl)oxy]benzaldehyde oxime

3-chloro-5-ethoxy-4-[(2-fluorobenzyl)oxy]benzaldehyde oxime

Cat. No. B5530001
M. Wt: 323.74 g/mol
InChI Key: FLIDMDWWUFKIAD-DJKKODMXSA-N
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Description

The study of organic compounds with specific functional groups, such as oximes and their derivatives, is crucial in understanding their synthesis, molecular structure, and chemical behavior. While the exact compound "3-chloro-5-ethoxy-4-[(2-fluorobenzyl)oxy]benzaldehyde oxime" is not directly mentioned, research on similar compounds offers a foundation for discussing synthesis methods, molecular and physical properties, and chemical reactions.

Synthesis Analysis

The synthesis of related compounds often involves reactions between aldehydes and specific reagents under controlled conditions. For example, the synthesis of oxime derivatives typically involves the reaction of an aldehyde with hydroxylamine, leading to the formation of the oxime functionality (Özay et al., 2013). This method can be tailored to introduce various substituents on the aromatic ring, depending on the starting materials and reaction conditions.

Molecular Structure Analysis

Molecular structure determination is often achieved using spectroscopic techniques such as NMR, IR, and X-ray crystallography. These techniques provide detailed information on the compound's geometry, functional groups, and bonding. For instance, X-ray analysis has been used to determine the structure of complex organic molecules, revealing their crystalline form and molecular geometry (Özay et al., 2013).

Chemical Reactions and Properties

Chemical reactions involving oxime compounds can vary widely, including nucleophilic substitutions, oxidations, and cycloadditions, depending on the functional groups present and the reaction conditions. Studies have shown that oxime derivatives can undergo specific transformations, leading to a variety of products with potential applications in different fields (Pryadeina et al., 2002).

Physical Properties Analysis

The physical properties of oxime derivatives, such as melting points, solubility, and crystallinity, can be influenced by the nature of substituents and the molecular structure. Spectroscopic studies provide insights into the compound's optical properties and physicochemical behavior (Kaya et al., 2018).

Chemical Properties Analysis

The chemical properties of oxime derivatives, including reactivity, stability, and interaction with other molecules, are determined by their functional groups and molecular structure. For example, oxime ethers have been studied for their electronic structure and molecular electrostatic potential, providing insights into their reactivity and interactions with biological targets (Dey et al., 2017).

properties

IUPAC Name

(NE)-N-[[3-chloro-5-ethoxy-4-[(2-fluorophenyl)methoxy]phenyl]methylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClFNO3/c1-2-21-15-8-11(9-19-20)7-13(17)16(15)22-10-12-5-3-4-6-14(12)18/h3-9,20H,2,10H2,1H3/b19-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLIDMDWWUFKIAD-DJKKODMXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=CC(=C1)C=NO)Cl)OCC2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C(=CC(=C1)/C=N/O)Cl)OCC2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClFNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(NE)-N-[[3-chloro-5-ethoxy-4-[(2-fluorophenyl)methoxy]phenyl]methylidene]hydroxylamine

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